5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole
Overview
Description
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the 5-position and a pyridine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with 5-bromosalicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are more complex molecules with extended conjugation or additional aromatic rings.
Scientific Research Applications
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridine ring can enhance binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)benzo[d]oxazole: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-Chloro-2-(pyridin-4-yl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, potentially affecting its electronic properties and reactivity.
2-(Pyridin-4-yl)benzoxazole: A simpler structure without additional halogen substitution, used in similar applications but with different efficacy.
Uniqueness
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific electronic and steric properties. These features can enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-bromo-2-pyridin-4-yl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQGEMIQDQAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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